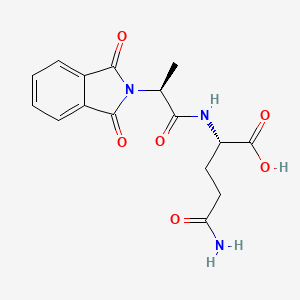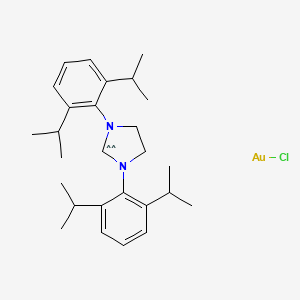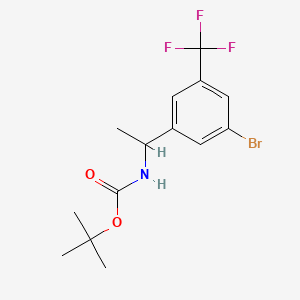![molecular formula C15H14F3N B8196917 (2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196917.png)
(2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound featuring a biphenyl core substituted with a methyl group, a trifluoromethyl group, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through selective halogenation and subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve Lewis acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
(2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)amine
- (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine
Comparison:
- Uniqueness: The presence of the methanamine group in (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine distinguishes it from similar compounds, providing unique reactivity and potential applications.
- Properties: The trifluoromethyl group imparts significant electronegativity and lipophilicity, which can influence the compound’s chemical and biological behavior.
This detailed overview provides a comprehensive understanding of (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine, highlighting its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
[3-(2-methylphenyl)-5-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c1-10-4-2-3-5-14(10)12-6-11(9-19)7-13(8-12)15(16,17)18/h2-8H,9,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGMZBFALTWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196843.png)








![(3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196902.png)
![(3'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196914.png)

